molecular formula C17H20N8 B2853280 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 2034228-10-7

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Número de catálogo: B2853280
Número CAS: 2034228-10-7
Peso molecular: 336.403
Clave InChI: YXZCARHQIDWHOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound. It features a unique structure that combines multiple ring systems, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multicomponent reactions. One approach includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Piperazine Core Functionalization

The piperazine ring undergoes nucleophilic substitution to attach the cyclopenta[c]pyridazine and triazolo[4,3-b]pyridazine groups. For example:

  • Step 1 : Alkylation of piperazine with 3-methyl- triazolo[4,3-b]pyridazin-6-yl chloride under basic conditions (K₂CO₃, DMF, 80°C) yields the mono-substituted intermediate .

  • Step 2 : Subsequent Suzuki-Miyaura coupling with cyclopenta[c]pyridazin-3-ylboronic acid in the presence of Pd(PPh₃)₄ achieves the final product .

Reaction StepReagents/ConditionsYieldReference
AlkylationK₂CO₃, DMF, 80°C72%
Suzuki CouplingPd(PPh₃)₄, DME, 100°C65%

Triazole Ring Modifications

The 3-methyl- triazolo[4,3-b]pyridazine moiety participates in electrophilic substitutions. For instance, nitration at the pyridazine ring’s C5 position occurs under HNO₃/H₂SO₄, yielding nitro derivatives for further reduction to amines .

Acid-Base Reactivity

The piperazine nitrogen atoms exhibit basicity (pKa ~8.5–9.5), enabling salt formation with acids. Protonation occurs preferentially at the less sterically hindered nitrogen :

  • Dihydrochloride Salt Formation : Treatment with HCl in ethanol yields the water-soluble dihydrochloride salt (molecular weight: 291.18 g/mol) .

PropertyValueReference
pKa (piperazine N)~9.1 (calculated)
Solubility (HCl salt)>50 mg/mL in H₂O

Coupling and Cross-Coupling Reactions

The cyclopenta[c]pyridazine group facilitates palladium-catalyzed cross-couplings:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos to form arylaminated derivatives .

  • Heck Reaction : Alkenes couple at the pyridazine C4 position under Pd(OAc)₂ catalysis.

Oxidation

The triazole ring is resistant to oxidation, but the pyridazine moiety undergoes controlled oxidation with KMnO₄ to form pyridazine N-oxides, enhancing solubility .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine, altering conformational flexibility.

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acids/bases:

  • Hydrolytic Degradation : In 1M NaOH, the piperazine ring cleaves, forming secondary amines .

  • Photodegradation : UV exposure (254 nm) induces ring-opening in the triazole system .

ConditionDegradation PathwayHalf-LifeReference
1M HCl, 25°CPiperazine hydrolysis48 hrs
UV light (254 nm)Triazole ring scission6 hrs

Aplicaciones Científicas De Investigación

The compound has shown promise in various biological assays:

  • Anticancer Activity :
    • Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The cyclopentapyridazine moiety plays a crucial role in enhancing the anticancer properties by interacting with specific cellular pathways involved in tumor growth and proliferation.
    • Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the triazole ring is known to enhance antifungal activity.
    • Case Study : In vitro tests showed that compounds with similar structures exhibited potent activity against Candida albicans and other fungal strains .
  • Neurological Applications :
    • Emerging research suggests potential neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotransmitter systems.
    • Case Study : A recent symposium highlighted the neuroprotective properties of related piperazine derivatives in models of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multi-step reactions that include cyclization and functionalization processes. The ability to modify the piperazine core allows for the development of various derivatives tailored for specific biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole or cyclopentapyridazine rings can significantly influence biological activity:

  • Increased Lipophilicity : Enhancements in lipophilicity often correlate with improved membrane permeability and bioavailability.
  • Targeted Modifications : Substituents at specific positions on the piperazine ring can lead to increased selectivity towards particular receptors or enzymes.

Mecanismo De Acción

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

What sets 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine apart is its unique combination of ring systems, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Actividad Biológica

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure

The compound features a unique combination of a cyclopenta[c]pyridazine core and a piperazine ring substituted with a triazolo-pyridazine moiety. The molecular formula is C20H24N4C_{20}H_{24}N_4 with a molecular weight of approximately 336.44 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:

  • Cytotoxicity Assays : In vitro evaluations using the MTT assay have shown that derivatives of related compounds exhibit significant cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. Notably, compounds with similar bicyclic structures demonstrated IC50 values ranging from 6.31 μM to 7.95 μM against MCF-7 cells .
CompoundCell LineIC50 (μM)
4hMCF-76.31
4hA5497.95
6cHCT-116N/A

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as phosphodiesterase (PDE) and various kinases involved in cancer cell proliferation .
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in related heterocycles, suggesting that this compound may also activate apoptotic pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.

Other Biological Activities

Beyond anticancer effects, compounds in this class have shown promise in various pharmacological applications:

  • Antimicrobial Activity : Related pyridazine derivatives exhibit antimicrobial properties against different bacterial strains and fungi.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties through the inhibition of cytokine production.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives related to the target compound. These derivatives were tested for their biological activity against several human cancer cell lines and showed varying degrees of efficacy. The findings indicated that structural modifications significantly influenced their biological activity, emphasizing the importance of further structural optimization in drug design .

Propiedades

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-12-18-20-15-5-6-16(22-25(12)15)23-7-9-24(10-8-23)17-11-13-3-2-4-14(13)19-21-17/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZCARHQIDWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.